Oral Bioavailability and Convenience: A Differentiating Factor from Injectable Prophylactics
Berotralstat is distinguished by its oral bioavailability, offering a once-daily capsule as a non-invasive alternative to subcutaneous or intravenous prophylactic therapies. In contrast, lanadelumab is a monoclonal antibody requiring subcutaneous injection every 2-4 weeks, and subcutaneous C1 inhibitor (pdC1-INH) is administered subcutaneously twice weekly [1]. Real-world data on treatment adherence show that berotralstat maintains high adherence and persistence rates that are comparable to injectable alternatives. At 12 months, adherence rates (mean proportion of days covered) were 0.73 for berotralstat, 0.78 for lanadelumab, and 0.74 for SC-pdC1-INH, while persistence rates were 61%, 58%, and 53%, respectively [2].
| Evidence Dimension | 12-month Adherence (Mean Proportion of Days Covered) |
|---|---|
| Target Compound Data | 0.73 (Berotralstat 150 mg once daily) |
| Comparator Or Baseline | Lanadelumab: 0.78; SC-pdC1-INH: 0.74 |
| Quantified Difference | Berotralstat adherence is comparable to injectable therapies (difference vs lanadelumab: -0.05; vs SC-pdC1-INH: -0.01). |
| Conditions | Real-world analysis of 357 HAE patients from US electronic health records and claims data, ages ≥12 years. |
Why This Matters
The oral route of berotralstat eliminates the need for injections, which can be a significant burden for patients, potentially improving long-term treatment adherence and quality of life, especially when adherence rates are shown to be comparable to injectable standards [2].
- [1] Watt M, et al. Network meta-analysis for indirect comparison of lanadelumab and berotralstat for the treatment of hereditary angioedema. J Comp Eff Res. 2023;12(6). View Source
- [2] Zuraw BL, et al. Adherence and persistence among patients with hereditary angioedema receiving long-term prophylaxis in the United States. Allergy Asthma Proc. 2025;46(3):209-217. View Source
